

Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors

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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

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This document provides a comprehensive overview of the synthesis of HIV protease inhibitors, a critical class of antiretroviral drugs. It includes detailed application notes, experimental protocols for key synthetic steps, and a summary of the inhibitory activities of major FDA-approved inhibitors. Visual diagrams of the relevant biological pathways and synthetic workflows are provided to facilitate understanding.

Introduction to HIV Protease Inhibitors

Human Immunodeficiency Virus (HIV) protease is a crucial enzyme in the viral life cycle. It is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.^[1] This cleavage is essential for the production of infectious virions. HIV protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and thereby competitively inhibiting its function. This leads to the production of immature, non-infectious viral particles.^[1]

The development of HIV protease inhibitors, beginning with the FDA approval of saquinavir in 1995, marked a turning point in the treatment of HIV/AIDS, forming the backbone of highly active antiretroviral therapy (HAART).^{[1][2]} These inhibitors are typically peptidomimetic compounds, incorporating a non-hydrolyzable isostere, such as a hydroxyethylamine or hydroxyethylene group, in place of the scissile amide bond of the natural substrate.^[3]

Quantitative Inhibitory Activity of FDA-Approved HIV Protease Inhibitors

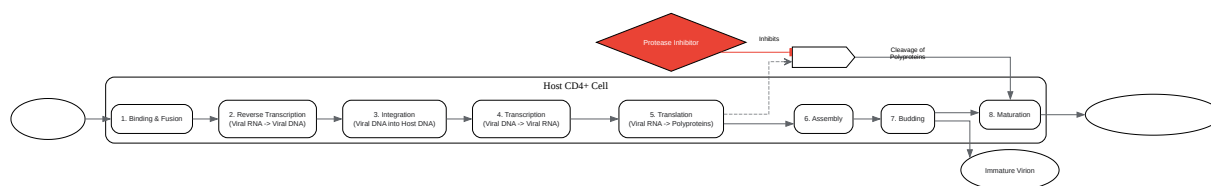
The potency of HIV protease inhibitors is typically quantified by their inhibition constant (K_i) and their 50% inhibitory concentration (IC_{50}) in cell-based assays. The table below summarizes these values for several FDA-approved HIV protease inhibitors. Lower values indicate higher potency.

Inhibitor	K_i (nM)	IC_{50} (nM)
Saquinavir	0.12[3]	2[1]
Ritonavir	0.015[3]	-
Indinavir	0.36[3]	0.56[1]
Nelfinavir	2[3]	14 (ED_{50})[1]
Amprenavir	0.6[3]	-
Lopinavir	-	0.69 (serum-free)[4]
Atazanavir	-	-
Tipranavir	-	30-70[5]
Darunavir	0.016[6]	1-2[5]

Biological Signaling Pathway and Mechanism of Action

HIV Life Cycle and the Role of HIV Protease

The following diagram illustrates the life cycle of HIV, highlighting the critical step of polyprotein cleavage by HIV protease, which is the target of the inhibitors discussed herein.

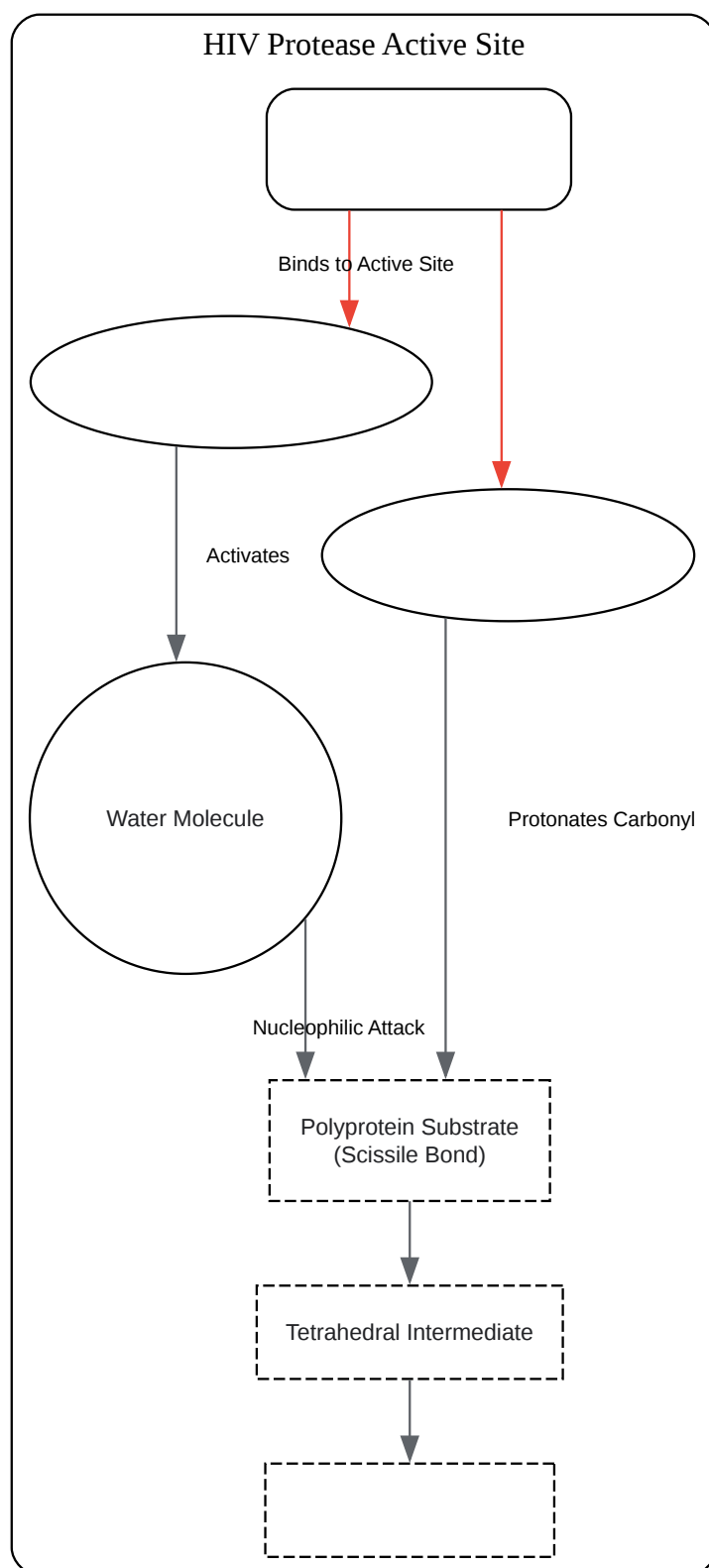


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HIV Life Cycle and Protease Inhibition

Catalytic Mechanism of HIV Protease and Inhibition

HIV protease is a homodimeric aspartic protease. The active site contains a pair of aspartic acid residues (Asp25 and Asp25'), one of which is protonated and the other deprotonated. These residues act as a general acid-base catalyst to hydrolyze the peptide bond of the polyprotein substrate. Protease inhibitors bind to this active site, preventing the substrate from binding and being cleaved.

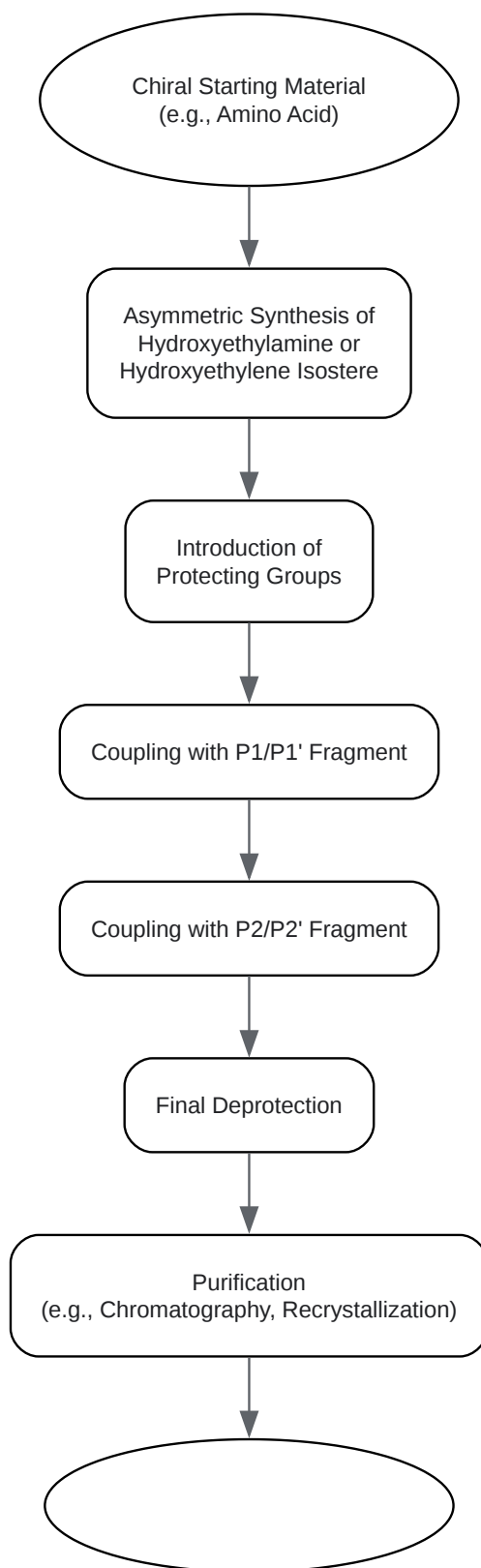


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HIV Protease Catalytic Mechanism and Inhibition

General Synthetic Workflow for HIV Protease Inhibitors

The synthesis of peptidomimetic HIV protease inhibitors is a complex, multi-step process that often involves the asymmetric synthesis of a key chiral intermediate containing the transition-state isostere. A convergent synthetic strategy is commonly employed, where key fragments are synthesized separately and then coupled together in the final stages.



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General Synthetic Workflow

Experimental Protocols for Key Synthetic Intermediates and Inhibitors

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final products for selected HIV protease inhibitors. These are provided for informational purposes and should be adapted and optimized based on laboratory conditions and available instrumentation.

Synthesis of a Key Intermediate for Darunavir: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

This bicyclic furofuranol is a key chiral building block in the synthesis of Darunavir. A practical synthesis starting from monopotassium isocitrate has been reported.^[7]

Step 1: Conversion of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (4) to the corresponding morpholine amide^[7]

- Suspend 2-chloro-4,6-dimethoxy-1,3,5-triazine (12.1 g, 68.9 mmol) in ethyl acetate (200 mL).
- Add N-methylmorpholine (6.17 g, 78.6 mmol) to the suspension at room temperature and stir for 30 minutes.
- Cool the reaction mixture to 0 °C and add morpholine (5.67 g, 65.2 mmol) at 0-5 °C.
- Add a solution of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (4) (12.3 g, 60.9 mmol) in ethyl acetate (70 mL) to the reaction mixture at 5–7 °C.
- Stir the reaction mixture at 5 °C for 1 hour and then at room temperature for 16 hours.
- Remove the white precipitate by filtration to obtain the desired amide.

Synthesis of Saquinavir

The synthesis of Saquinavir often involves a convergent approach, coupling three main fragments. A key step is the condensation of N²-(2-quinolinylcarbonyl)-L-asparagine with [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide.^[8]

Step 1: Activation of N²-(2-quinolinylcarbonyl)-L-asparagine[8]

- To a solution of N²-(2-quinolinylcarbonyl)-L-asparagine, add 3,5-lutidine (2.5 g).
- Immediately add pivaloyl chloride (17.2 g) as fast as possible under vigorous stirring at 0-5 °C to obtain pivaloyl N²-(2-quinolinylcarbonyl)-L-asparaginate.

Step 2: Coupling and Formation of Saquinavir[8]

- Add [3S,4aS,8aS]-2-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-isoquinoline carboxamide (50 g) to the activated asparagine derivative from Step 1 under vigorous stirring.
- Stir for 15 minutes until a clear dark red solution is formed.
- Add water (200 mL), stir for 10 minutes, and separate the layers.
- Adjust the pH of the organic layer to 7.8-8.2 with 10% aqueous sodium bicarbonate solution (500 mL) and stir for 30 minutes.
- Separate the layers and wash the organic layer with water.
- Distill off the solvent under reduced pressure to obtain crude Saquinavir.

Step 3: Formation of Saquinavir Mesylate[8]

- To the crude Saquinavir residue, add methanol (210 mL) and heat to 40-45 °C.
- Add activated carbon (5.0 g) and stir for 15 minutes at 40-45 °C.
- Filter the carbon through a bed of diatomaceous earth and wash with hot methanol (70 mL).
- Cool the filtrate to 20-25 °C and add methanesulfonic acid (12 g) dropwise over 15 minutes.
- Stir for 12 hours at 20-25 °C.
- Filter the precipitated product, wash twice with methanol (50 mL each), and dry under reduced pressure at 35-45 °C to yield Saquinavir mesylate.

Conclusion

The synthesis of HIV protease inhibitors is a testament to the power of structure-based drug design and advanced organic synthesis. The protocols and data presented here provide a valuable resource for researchers in the field of antiretroviral drug development. The continued development of novel synthetic strategies is essential for creating next-generation inhibitors that can overcome the challenge of drug resistance and improve the lives of individuals living with HIV.

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